![molecular formula C21H25N3O4S B2608971 6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-85-5](/img/structure/B2608971.png)
6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including an acetyl group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that this compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Applications De Recherche Scientifique
Development of Antimycobacterial Agents
- Antimycobacterial Properties : A study by Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating them for antimycobacterial activity against Mycobacterium tuberculosis. The most potent compound exhibited significant activity, surpassing that of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
- Pantothenate Synthetase Inhibition : Another study by Samala et al. (2014) focused on designing tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The most active compound showed promising inhibition with low cytotoxicity (Samala et al., 2014).
Antibacterial Activity
- Antibacterial Effectiveness : Research conducted by Doshi et al. (2015) synthesized analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and tested them against various bacterial strains. The compounds displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Antimicrobial Activity of Derivatives
- Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines, showcasing their potential in combating microbial infections (Abdel-rahman et al., 2002).
Synthesis and Characterization
- Synthesis Techniques : A paper by Bakhite et al. (2004) details the synthesis process of certain thieno[2,3-b]pyridine derivatives and their evaluation for antimicrobial activities, highlighting the synthetic pathways crucial for developing these compounds (Bakhite et al., 2004).
Other Applications
- Anti-inflammatory Prospects : Research by Chiriapkin et al. (2021) proposed a modified synthesis method for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, predicting their anti-inflammatory activity through in silico methods (Chiriapkin et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-10-28-15-7-5-6-14(11-15)20(27)23-21-18(19(22)26)16-8-9-24(13(2)25)12-17(16)29-21/h5-7,11H,3-4,8-10,12H2,1-2H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVWTDPYQLCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2608891.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2608893.png)
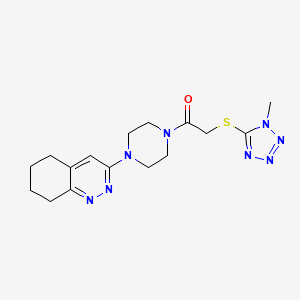
![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)
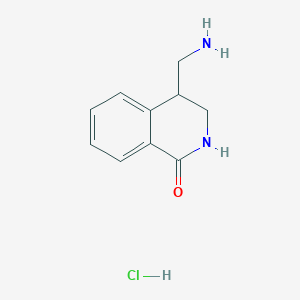
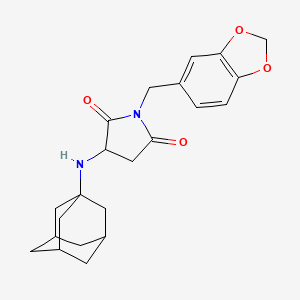
![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)
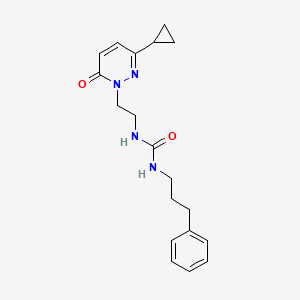
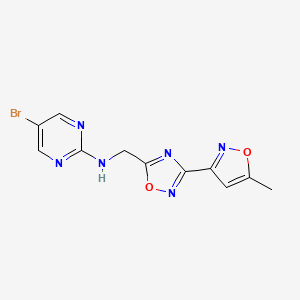
![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)